1,4-Bis(heptylamino)anthracene-9,10-dione
Description
Properties
CAS No. |
83329-06-0 |
|---|---|
Molecular Formula |
C28H38N2O2 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
1,4-bis(heptylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H38N2O2/c1-3-5-7-9-13-19-29-23-17-18-24(30-20-14-10-8-6-4-2)26-25(23)27(31)21-15-11-12-16-22(21)28(26)32/h11-12,15-18,29-30H,3-10,13-14,19-20H2,1-2H3 |
InChI Key |
FOVQOVMFSCSFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC1=C2C(=C(C=C1)NCCCCCCC)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(heptylamino)anthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthracene-9,10-dione with heptylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis could be potential methods for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(heptylamino)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of hydroquinones.
Substitution: The amino groups can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1,4-Bis(heptylamino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Mechanism of Action
The mechanism of action of 1,4-Bis(heptylamino)anthracene-9,10-dione is not fully understood, but it is believed to interact with cellular components through its quinone moiety. Quinones are known to participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in anticancer research, where the compound can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Anthraquinone Derivatives
Structural and Functional Variations
Key structural analogs include:
- 1,4-Bis(ethylamino)anthracene-9,10-dione (C18H18N2O2): Shorter alkyl chains reduce lipophilicity but improve crystallinity. Its crystal structure reveals intramolecular hydrogen bonding (N–H···O), stabilizing planar conformations .
- Mitoxantrone (1,4-Bis[(2-hydroxyethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione): A clinically approved anticancer drug. Hydroxyethylamino groups enhance water solubility and DNA intercalation efficacy, but cardiotoxicity remains a limitation .
- 1,4-Bis(butylamino)anthracene-9,10-dione (CAS 17354-14-2): Intermediate chain length balances solubility and thermal stability. Used in solvent dyes (e.g., Solvent Blue 102) due to moderate polarity .
- Me-TEG-DAAQ (1,4-Bis[(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino]anthracene-9,10-dione): Triethylene glycol side chains confer exceptional solubility in polar electrolytes, enabling use in redox flow batteries .
Physicochemical Properties
| Compound | Substituents | Solubility (mg/mL) | Melting Point (°C) | Key Application |
|---|---|---|---|---|
| 1,4-Bis(heptylamino) | Heptylamino | 0.12 (CHCl₃) | 148–152 | Hydrophobic dyes, drug carriers |
| 1,4-Bis(ethylamino) | Ethylamino | 0.45 (DMSO) | 220–224 | Crystal engineering |
| Mitoxantrone | Hydroxyethylamino, hydroxyl | 12.8 (H₂O) | 160–162 (dec.) | Anticancer therapy |
| Me-TEG-DAAQ | Methoxyethoxyethylamino | >500 (MeCN) | N/A | Redox flow batteries |
Solubility Trends : Linear alkyl chains (e.g., heptyl) reduce aqueous solubility but enhance miscibility with organic solvents. Polar substituents (e.g., hydroxyethyl, methoxyethoxy) dramatically increase hydrophilicity .
Research Findings and Innovations
- Synthetic Flexibility: 1,4-Bis(heptylamino)anthracene-9,10-dione is synthesized via nucleophilic substitution of 1,4-difluoroanthracene-9,10-dione with heptylamine, achieving yields >85% in DMSO at room temperature .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >250°C, superior to mitoxantrone (decomposition at 160°C) due to the absence of labile hydroxyl groups .
- Toxicity Mitigation: Sulfur-containing analogs (e.g., 1,4-bis(amino)-5,8-bis(sulfanyl)anthracene-9,10-diones) demonstrate reduced cardiotoxicity compared to mitoxantrone, suggesting structural modifications to improve therapeutic indices .
Biological Activity
1,4-Bis(heptylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family, characterized by its unique structure that enhances both solubility and biological activity. This compound has garnered attention in medicinal chemistry, particularly for its potential anticancer properties, primarily due to its structural similarity to other anthraquinone derivatives known for their therapeutic effects.
Structural Characteristics
The compound features a core anthracene structure with two heptylamino substituents at the 1 and 4 positions. The presence of these heptylamino groups is significant as they improve solubility in organic solvents and may influence the compound's interaction with biological systems. The quinone moiety present in this compound is crucial for its biological activity, as it can participate in redox cycling, generating reactive oxygen species (ROS) which can induce oxidative stress in cells.
The primary mechanism through which 1,4-Bis(heptylamino)anthracene-9,10-dione exerts its biological effects is believed to involve the induction of apoptosis in cancer cells. This process is mediated by oxidative stress resulting from the generation of ROS. Quinones are known to interact with cellular components, leading to damage that can trigger apoptotic pathways.
Key Mechanisms:
- Oxidative Stress Induction : The quinone functionality generates ROS that can damage cellular components.
- Apoptosis Activation : The oxidative damage leads to programmed cell death in cancer cells.
Biological Activity Studies
Research has indicated that 1,4-Bis(heptylamino)anthracene-9,10-dione exhibits notable cytotoxicity against various cancer cell lines. Comparative studies with structurally related compounds have shown that modifications to the anthracene core can enhance bioactivity and selectivity towards cancer cells.
Case Studies and Findings
- Cytotoxicity Assays : In vitro studies demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The IC50 values were determined to be significantly lower than those of some existing anthraquinone derivatives.
- Mechanistic Insights : Further investigations revealed that the compound's interaction with cellular DNA led to cleavage and subsequent apoptosis, supporting its potential as a therapeutic agent against cancer .
Comparative Analysis with Related Compounds
To better understand the unique properties of 1,4-Bis(heptylamino)anthracene-9,10-dione, a comparison with other anthraquinone derivatives is useful:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1,4-Bis(isopropylamino)anthracene-9,10-dione | Anthraquinone derivative | Contains isopropyl groups; similar biological activities |
| Ametantrone | Anthraquinone derivative | Used as an anticancer agent; different substitution pattern affecting pharmacodynamics |
| Mitoxantrone | Anthraquinone derivative | Known for treating certain cancers; exhibits cardiotoxicity which may be reduced in derivatives like 1,4-Bis(heptylamino)anthracene-9,10-dione |
This table highlights how 1,4-Bis(heptylamino)anthracene-9,10-dione may offer advantages over other derivatives by potentially reducing toxicity while maintaining efficacy against cancer cells.
Applications and Future Directions
The unique properties of 1,4-Bis(heptylamino)anthracene-9,10-dione make it a promising candidate for further research in both medicinal chemistry and industrial applications. Its potential use in developing new anticancer therapies could lead to more effective treatment options with fewer side effects.
Potential Applications:
- Anticancer Drug Development : Leveraging its ability to induce apoptosis selectively in cancer cells.
- Organic Electronics : Investigating its use in organic light-emitting diodes (OLEDs) and photovoltaics due to its solubility and reactivity properties.
Q & A
Q. How are structure-activity relationship (SAR) studies designed to optimize enzyme inhibition (e.g., xanthine oxidase)?
- Methodology : Synthesize derivatives with varying substituents (e.g., electron-withdrawing groups at positions 2/6). Measure IC₅₀ via enzyme inhibition assays (e.g., spectrophotometric monitoring of uric acid formation at 295 nm). Compare with known inhibitors (e.g., allopurinol) and use molecular docking to identify critical H-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
